molecular formula C16H17NO4S B2641202 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1004159-06-1

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2641202
CAS No.: 1004159-06-1
M. Wt: 319.38
InChI Key: LXXFYNIVAGVBQH-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-((3-methoxybenzyl)amino)-2-oxoethyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the therapeutic application being investigated .

Comparison with Similar Compounds

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

    Tipepidine: Used as an antitussive agent.

    Dorzolamide: Used in the treatment of glaucoma.

    Tioconazole: An antifungal agent. What sets this compound apart is its unique combination of functional groups, which may confer distinct bioactivity and chemical reactivity compared to other thiophene derivatives.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-6-7-22-15(11)16(19)21-10-14(18)17-9-12-4-3-5-13(8-12)20-2/h3-8H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXFYNIVAGVBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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